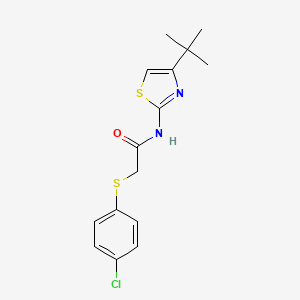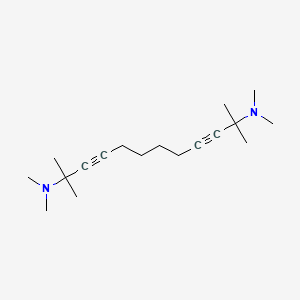![molecular formula C23H18N2O2 B4552851 5-(3-nitrophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine](/img/structure/B4552851.png)
5-(3-nitrophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine
Übersicht
Beschreibung
5-(3-nitrophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine: is a complex organic compound belonging to the phenanthridine family Phenanthridines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(3-nitrophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine is used as a building block in organic synthesis
Biology and Medicine: Phenanthridine derivatives, including this compound, have shown significant biological activities such as antibacterial, antiviral, and anticancer properties . They are studied for their potential use in developing new therapeutic agents.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-nitrophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine can be achieved through various synthetic routes. One common method involves the intramolecular cyclization of aniline derivatives. For instance, an I2-mediated synthesis via intramolecular sp3 C–H amination of readily accessible aniline precursors has been reported . This method is straightforward and applicable to a broad variety of unprotected aniline substrates, providing facile and efficient access to phenanthridine derivatives.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic systems and controlled reaction environments is crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(3-nitrophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.
Major Products:
Oxidation: Formation of nitro-phenanthridine derivatives.
Reduction: Formation of amino-phenanthridine derivatives.
Substitution: Formation of halogenated or nitrated phenanthridine derivatives.
Wirkmechanismus
The mechanism of action of 5-(3-nitrophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine involves its interaction with biological targets such as enzymes and receptors. For instance, certain phenanthridine derivatives have been shown to inhibit DNA topoisomerase, an enzyme crucial for DNA replication and transcription . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Phenanthridine: A simpler structure without the nitrophenyl group.
Acridine: An isomer of phenanthridine with similar biological activities.
Sanguinarine: A benzo[c]phenanthridine alkaloid with significant biological activities.
Uniqueness: 5-(3-nitrophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine is unique due to the presence of the nitrophenyl group, which enhances its reactivity and potential applications. This structural feature distinguishes it from other phenanthridine derivatives and contributes to its diverse chemical and biological properties.
Eigenschaften
IUPAC Name |
5-(3-nitrophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c26-25(27)17-8-5-7-16(14-17)23-20-11-4-3-10-19(20)22-18-9-2-1-6-15(18)12-13-21(22)24-23/h1-2,5-9,12-14H,3-4,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDWLKYCLTYBIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C=CC4=CC=CC=C43)N=C2C5=CC(=CC=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-Methoxyphenyl)-2-methyl-5-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B4552772.png)
![2-[5-({2-[(4-bromo-3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4552791.png)
![CYCLOBUTYL[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE](/img/structure/B4552796.png)

![3-methyl-4-nitro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide](/img/structure/B4552813.png)

![N-[4-(1-azepanylcarbonyl)phenyl]-4-methylbenzamide](/img/structure/B4552823.png)

![1-Butyl-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4552832.png)
![2-{[3-CYANO-6-(DIFLUOROMETHYL)-4-METHYL-2-PYRIDYL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE](/img/structure/B4552842.png)
![4-butoxy-N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B4552855.png)

![N-(3-chloro-4-methylphenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide](/img/structure/B4552865.png)
![1-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide](/img/structure/B4552869.png)
